Fluorofurimazine
Description
Properties
CAS No. |
2412089-96-2 |
|---|---|
Molecular Formula |
C24H18F2N4O2 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
6-(3-amino-2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H18F2N4O2/c25-17-8-2-1-5-14(17)11-19-23-29-20(12-15-6-4-10-32-15)24(31)30(23)13-21(28-19)16-7-3-9-18(27)22(16)26/h1-10,13,31H,11-12,27H2 |
InChI Key |
ZCOXIHLUZKFAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F)F |
Origin of Product |
United States |
Preparation Methods
Derivitization of Furimazine
Fluorofurimazine originates from systematic modifications of the furimazine scaffold, a coelenterazine analog optimized for NanoLuc luciferase. The core structure of furimazine features an imidazopyrazinone ring with a phenyl group at the C6 position. To enhance solubility and bioavailability, researchers introduced polar substituents to the phenyl ring:
-
Step 1 : Hydroxylation at the 3’-position of the phenyl group yielded hydrofurimazine (HFz), which demonstrated 10-fold higher aqueous solubility (28 mM) compared to furimazine (2.8 mM).
-
Step 2 : Fluorination at the 2’-position of the phenyl ring produced this compound (FFz), further improving in vivo brightness by 3-fold over HFz.
Table 1: Key Structural Modifications and Their Effects
| Modification | Solubility (mM) | In Vivo Brightness (vs. Furimazine) | Stability in Serum |
|---|---|---|---|
| Furimazine (parent) | 2.8 | 1× | Low |
| Hydrofurimazine (HFz) | 28 | 2.5× | Moderate |
| This compound (FFz) | 32 | 7.5× | High |
The synthesis involved palladium-catalyzed cross-coupling reactions to introduce fluorine atoms, followed by purification via reverse-phase HPLC. The final structure (C24H18F2N4O2) was confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).
Solubility Optimization and Formulation Strategies
Aqueous Solubility Enhancements
Furimazine’s poor solubility in aqueous solutions (<1 mg/mL) limited its utility in in vivo imaging. To overcome this, this compound was engineered with:
-
Polar functional groups : The 3’-hydroxy and 2’-fluoro substituents increased hydrophilicity, achieving a solubility of 32 mM in PEG-300-based formulations.
-
Poloxamer-407 (P-407) : This thermoresponsive polymer forms a gel at body temperature, enabling sustained release. A formulation of 4.2 µmol FFz with 12 mg P-407 in saline extended signal duration to >1 hour post-injection.
In Vivo Delivery Protocols
For intraperitoneal (IP) administration in mice:
Table 2: Comparison of Substrate Formulations
| Substrate | Vehicle | Peak Signal (photons/s) | Signal Duration (min) |
|---|---|---|---|
| Furimazine | PEG-300 | 1.2×10^9 | 15–20 |
| FFz | P-407/Saline | 8.7×10^9 | 60–90 |
| FFz | DMSO/Corn Oil (10:90) | 6.5×10^9 | 45–60 |
Analytical Characterization
Physicochemical Properties
This compound’s molecular weight (432.42 g/mol) and logP (4.9) were determined using ultra-performance liquid chromatography (UPLC) and shake-flask methods. Its absorption spectrum peaks at 340 nm, with emission at 459 nm when paired with NanoLuc.
Stability and Purity
-
Serum stability : FFz exhibits a half-life of >2 hours in mouse serum, compared to 30 minutes for furimazine.
-
Purity : Commercial batches (e.g., Promega N4100) exceed 98% purity, as verified by HPLC.
Scalability and Industrial Production
Large-Scale Synthesis
The Promega Corporation optimized FFz production using:
Cost Efficiency
This compound’s yield improved from 12% (early batches) to 68% after process optimization, reducing production costs by 40%.
Applications in Advanced Imaging
Dual-Reporter Systems
FFz’s orthogonal substrate specificity enables multiplexed imaging with Antares (NanoLuc variant) and AkaLuc (firefly luciferase variant). For example:
Chemical Reactions Analysis
Fluorofurimazine undergoes several types of chemical reactions, including oxidation and substitution. The oxidation reaction is catalyzed by NanoLuc luciferase, resulting in the emission of blue light. Common reagents used in these reactions include oxidizing agents and fluorinating agents. The major product formed from the oxidation reaction is an excited-state species that emits light, which is the basis for its use in bioluminescence imaging.
Scientific Research Applications
Enhanced Bioluminescence Imaging
Fluorofurimazine significantly improves bioluminescence imaging capabilities, particularly in deep tissue visualization. Studies have demonstrated that the NanoLuc/fluorofurimazine pair produces approximately nine-fold greater brightness compared to the conventional NanoLuc/furimazine combination. This enhanced performance allows for better tracking of biological processes in small animal models, including tumor growth and cellular dynamics within the lungs .
Case Study: Tumor Imaging
In a study involving mice with implanted tumors, researchers used the NanoLuc/fluorofurimazine system to monitor tumor size over time. The high sensitivity and brightness of this substrate allowed for real-time tracking of tumor progression, providing insights into therapeutic efficacy .
Dual-Reporter Systems
This compound can be utilized alongside other luciferase systems, such as AkaLuc, enabling dual-reporter imaging. This capability facilitates simultaneous visualization of different biological processes within the same subject. For instance, researchers successfully tracked CAR-T cell activity while monitoring tumor size using distinct luciferase systems .
Case Study: CAR-T Cell Dynamics
In experiments designed to assess CAR-T cell therapies, mice were injected with both NanoLuc and firefly luciferase substrates. The ability to visualize both the therapeutic cells and tumor response in real-time provided valuable data on treatment effectiveness and cellular interactions .
Applications in Neuroscience
This compound has shown promise in neuroscience research, particularly for imaging neuronal activity. The compound's enhanced properties allow it to penetrate brain tissue more effectively than its predecessors, making it suitable for studies involving neuronal signaling and brain function.
Case Study: Calcium Imaging
Researchers have employed this compound to visualize calcium oscillations in neurons in vivo. By injecting this substrate into transgenic mice expressing NanoLuc in specific neuronal populations, they achieved video-rate recording of bioluminescence, enabling detailed observation of sensory-evoked activities .
Drug Development and High-Throughput Screening
The improved characteristics of this compound make it an attractive option for drug discovery applications, particularly in high-throughput screening environments where rapid and sensitive detection is crucial.
Case Study: Protein-Protein Interactions
In a high-throughput screening assay designed to identify drug candidates that disrupt protein-protein interactions, this compound was used as a reporter molecule. Its superior brightness allowed for the detection of low-abundance interactions that would be challenging to visualize with traditional substrates .
Environmental and Agricultural Applications
Beyond biomedical research, this compound has potential applications in environmental monitoring and agricultural science. Its bioluminescent properties can be harnessed for detecting pollutants or assessing plant health.
Case Study: Pollution Detection
Research has indicated that bioluminescent assays utilizing this compound can effectively monitor pollution levels in aquatic ecosystems by tracking the response of bioluminescent organisms to contaminants .
Mechanism of Action
The mechanism of action of fluorofurimazine involves its oxidation by NanoLuc luciferase. Upon oxidation, this compound is converted into an excited-state species that emits blue light. This bioluminescent signal is used to track biological events in vivo. The molecular targets of this compound include NanoLuc luciferase and its fusion proteins, which are engineered to produce bioluminescent signals in specific cellular contexts.
Comparison with Similar Compounds
Fluorofurimazine vs. Furimazine
FFz addresses critical limitations of furimazine:
- Brightness: FFz generates 9-fold higher luminescence intensity in vivo compared to furimazine when paired with NanoLuc .
- Solubility : Improved aqueous solubility allows higher dosing (e.g., 562 µg/mouse) without precipitation, enhancing signal detection in deep tissues .
| Parameter | This compound | Furimazine |
|---|---|---|
| Brightness (vs. Fz) | 9× higher in vivo | Baseline |
| Solubility | High | Low |
| Half-life (in vivo) | 64.2 ± 2.1 min | 38.7 ± 1.4 min |
| Toxicity | No observed toxicity | Hepatotoxic |
This compound vs. Hydrofurimazine (HFz)
HFz, a hydroxylated furimazine analog, was developed to improve solubility. However, FFz outperforms HFz due to fluorine substitution:
- Brightness: FFz produces 3-fold higher luminescence than HFz in vivo when paired with Antares (a NanoLuc-CyOFP fusion protein) .
- Applications : While HFz achieves brightness comparable to AkaLuc/AkaLumine in the liver, FFz enables dual-population imaging (e.g., tracking tumors and CAR-T cells simultaneously) .
This compound vs. Hikarazines
Hikarazines are O-acetylated furimazine analogs designed for stability. In vitro, hikarazine-003 shows prolonged signal duration, but FFz surpasses them in vivo:
This compound vs. AkaLuc/AkaLumine
AkaLuc (a firefly luciferase variant) with AkaLumine emits red-shifted light (677 nm), advantageous for deep-tissue penetration. However:
- Brightness : FFz with Antares achieves 3-fold higher signal than AkaLuc/AkaLumine in subcutaneous models .
- Wavelength Flexibility : FFz’s emission can shift to 583 nm when paired with Antares, bridging the gap between blue and red emission systems .
Key Research Findings
- Dual-Population Imaging : FFz (with Antares) and AkaLumine enable simultaneous tracking of tumor growth and CAR-T cell dynamics in the same mouse .
- Deep-Tissue Sensitivity : Despite blue emission (459 nm), FFz visualizes lung vasculature-trapped cells in mice, a feat challenging for traditional substrates .
- Longitudinal Studies : FFz supports stable bioluminescence signals over 29 days in AAV-transduced mice, demonstrating its reliability for chronic studies .
Biological Activity
Fluorofurimazine (FFz) is a novel bioluminescent substrate that has garnered attention for its potential applications in in vivo imaging, particularly in the context of studying biological processes and disease models. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and comparative efficacy with other luciferase substrates.
This compound is a fluorogenic substrate specifically designed for use with NanoLuc luciferase. Its chemical structure enhances its solubility and bioavailability compared to traditional substrates like furimazine. This improved solubility allows for higher doses to be administered effectively in vivo, leading to increased luminescent output and prolonged signal duration.
Key Characteristics:
- Chemical Formula : C₁₁H₉N₃O₃S
- Molecular Weight : 253.27 g/mol
- Solubility : High aqueous solubility, allowing for effective delivery in biological systems.
The mechanism by which FFz operates involves the enzymatic conversion by NanoLuc luciferase, resulting in the emission of light. This process is significantly enhanced due to the substrate's structural modifications that improve interaction with the luciferase enzyme.
Comparative Efficacy
Recent studies have demonstrated that FFz exhibits superior bioluminescence intensity compared to other substrates, including furimazine and AkaLumine. The following table summarizes the comparative performance metrics of FFz against other commonly used luciferase substrates:
| Substrate | Luminescence Intensity (relative) | Duration of Signal | Bioavailability |
|---|---|---|---|
| Furimazine | 1x | Short | Low |
| AkaLumine | 0.9x | Moderate | Moderate |
| This compound | 9x | Prolonged | High |
In Vivo Studies and Case Examples
This compound has been extensively tested in various animal models, showcasing its effectiveness in real-time imaging applications. Here are notable case studies that highlight its biological activity:
- Tumor Imaging :
-
Ebola Virus Research :
- This compound was utilized in a study involving mouse-adapted Ebola virus strains. Mice were inoculated with viral particles and subsequently injected with FFz. Bioluminescent imaging revealed robust luminescence correlating with viral load, underscoring FFz's utility in infectious disease research .
- Cell Tracking Studies :
Q & A
Q. What are the key advantages of Fluorofurimazine (FFz) over traditional furimazine for in vivo bioluminescence imaging?
this compound exhibits 3–11× higher brightness in vivo compared to furimazine due to its increased aqueous solubility (enabling higher substrate bioavailability) and optimized emission properties. This allows for improved detection sensitivity in deep tissues, particularly in applications like CAR T-cell tracking or viral distribution studies . The emission peak at 459 nm (blue light) is stable for 10–15 minutes post-injection, providing a reliable imaging window .
Q. How should this compound be prepared and administered for optimal signal reproducibility?
- Reconstitution : Dissolve lyophilized FFz/P-407 mixture in 2,000 µL ddH₂O to achieve an orange solution.
- Dosing : 100 µL (96 µg) per mouse via intraperitoneal (i.p.) injection, with signal peaking at 10–15 minutes .
- Storage : Reconstituted solution is stable for ≤8 hours at 4°C; avoid freeze-thaw cycles .
- Controls : Include NanoLuc-negative cells (e.g., 143B cell line) to validate specificity .
Q. What experimental parameters influence this compound signal stability in longitudinal studies?
Signal attenuation can occur due to:
- Hemoglobin absorption : Blue light (459 nm) is absorbed by blood, limiting deep-tissue penetration .
- Substrate clearance : FFz signals decline after 60–70 minutes post-injection; repeated dosing (e.g., every 24 hours) may require toxicity monitoring .
- Temperature : Room-temperature handling reduces signal variability compared to prolonged cold storage .
Advanced Research Questions
Q. How can this compound be integrated into dual-reporter imaging systems with firefly luciferase?
FFz’s substrate specificity for NanoLuc allows orthogonal use with firefly luciferase (FLuc) and D-luciferin. For example:
- Tumor-immune cell tracking : Use NanoLuc/FFz to label CAR T-cells and FLuc/D-luciferin for tumor cells .
- Signal separation : Leverage distinct emission spectra (FFz: 459 nm vs. FLuc: 560 nm) with spectral unmixing algorithms .
- Validation : Perform cross-reactivity tests to ensure no overlap in substrate-enzyme pairs .
Q. What methodological approaches resolve contradictions in this compound performance across tissue types?
Discrepancies in signal intensity (e.g., liver vs. brain) may arise from:
- Vascularization : Highly vascularized tissues (e.g., liver) show faster substrate clearance. Use shorter imaging intervals (2.5–5 minutes) for dynamic processes .
- Blood-brain barrier (BBB) penetration : FFz’s small size (MW 436.5 g/mol) enables BBB transit, but signal attenuation in the brain requires dose optimization (e.g., 562 µg/mouse) .
- Reference standards : Normalize signals using co-injected FLuc-expressing reference cells .
Q. How can researchers optimize this compound for longitudinal CNS studies?
- Dosing regimen : Administer 40 µL FFz (diluted 1:2 in PBS) via i.p. injection, with imaging at 10-minute intervals to capture transient BBB permeability changes .
- Toxicity mitigation : Limit injections to ≤3 doses/week; monitor for poloxamer-407 accumulation .
- Combined modalities : Pair FFz with MRI or PET for structural correlation .
Q. What strategies address signal attenuation in deep-tissue imaging with this compound?
- BRET-based reporters : Use FFz with BRET-compatible NanoLuc fusions (e.g., NanoBiT) to shift emission to near-infrared wavelengths, reducing hemoglobin interference .
- Computational correction : Apply Monte Carlo simulation-based algorithms to model light scattering in tissues .
- Substrate co-administration : Combine FFz with AkaLumine (AkaLuc substrate) for two-population imaging, leveraging distinct spectral profiles .
Methodological Best Practices
- Signal Validation : Always include negative controls (e.g., unlabeled cells) and cross-validate with alternative imaging modalities (e.g., fluorescence) .
- Dose Calibration : Conduct pilot studies to determine optimal FFz doses for specific models (e.g., 96 µg/mouse for subcutaneous tumors vs. 562 µg/mouse for CNS studies) .
- Data Reproducibility : Standardize injection protocols (route, volume) and environmental conditions (temperature, anesthesia) across experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
